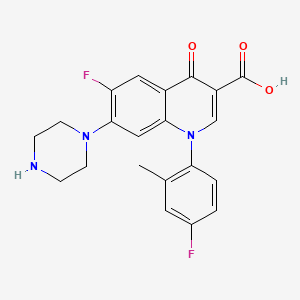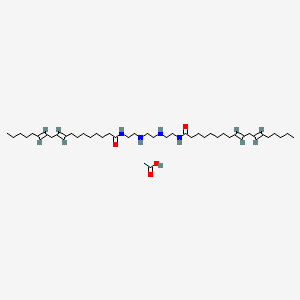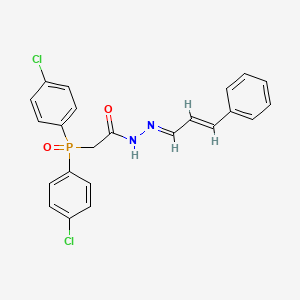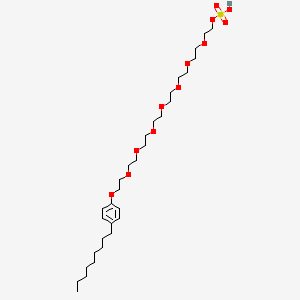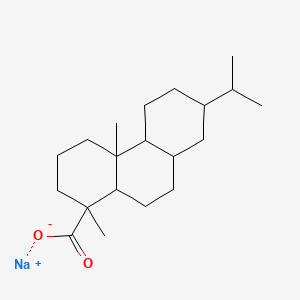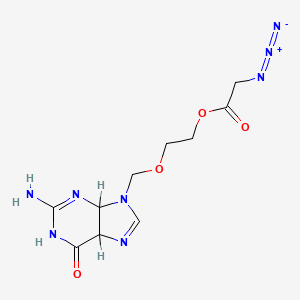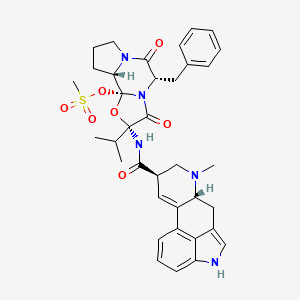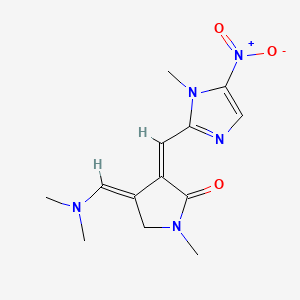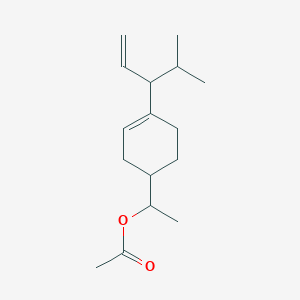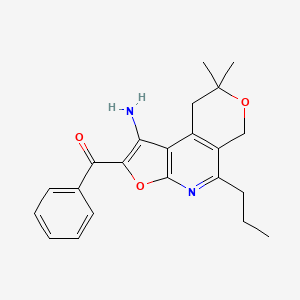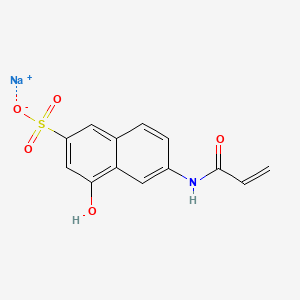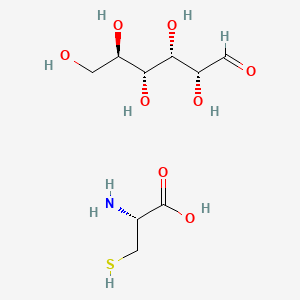
Hithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hithiol is a thiol compound characterized by the presence of a sulfhydryl group (-SH). Thiols are known for their distinct odor, often described as “skunky” or "rotten egg-like" . They play crucial roles in various biological and chemical processes due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Thiols are typically synthesized from alkyl halides via nucleophilic substitution reactions. One common method involves the reaction of alkyl halides with sodium hydrosulfide (NaSH) to produce thiols. For example, 1-bromobutane reacts with sodium hydrosulfide to yield 1-butanethiol . this method can lead to the formation of sulfides as by-products due to secondary reactions. To overcome this, thiourea can be used as a nucleophile, which forms an alkyl isothiourea salt intermediate that is hydrolyzed to produce the desired thiol .
Industrial Production Methods: In industrial settings, thiols are often produced using similar nucleophilic substitution reactions but on a larger scale. The use of thiourea as a nucleophile is preferred to minimize by-product formation and improve yield .
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can undergo nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Sodium hydrosulfide, thiourea.
Major Products:
Disulfides: Formed from the oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed from further oxidation of thiols.
科学的研究の応用
Hithiol and other thiols have a wide range of applications in scientific research:
作用機序
The mechanism by which thiols exert their effects is primarily through their ability to donate electrons and participate in redox reactions. The sulfhydryl group readily donates electrons, making thiols potent reducing agents. This property is exemplified by glutathione, a tripeptide that serves as a principal antioxidant in cells . Thiols also form disulfide bonds, which are crucial for protein structure and function .
類似化合物との比較
Alcohols (R-OH): Contain a hydroxyl group instead of a sulfhydryl group.
Disulfides (R-S-S-R): Formed from the oxidation of thiols.
Sulfinic and Sulfonic Acids (R-SO2H, R-SO3H): Formed from further oxidation of thiols.
特性
CAS番号 |
39322-47-9 |
|---|---|
分子式 |
C9H19NO8S |
分子量 |
301.32 g/mol |
IUPAC名 |
(2R)-2-amino-3-sulfanylpropanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6.C3H7NO2S/c7-1-3(9)5(11)6(12)4(10)2-8;4-2(1-7)3(5)6/h1,3-6,8-12H,2H2;2,7H,1,4H2,(H,5,6)/t3-,4+,5+,6+;2-/m00/s1 |
InChIキー |
GVEITDPWYKNDNJ-LGDQNDJISA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C([C@@H](C(=O)O)N)S |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(=O)O)N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



